molecular formula C6H3ClN2O B1450971 4-Chlorofuro[2,3-d]pyrimidine CAS No. 918340-51-9

4-Chlorofuro[2,3-d]pyrimidine

Cat. No. B1450971
M. Wt: 154.55 g/mol
InChI Key: RXNNSCCBHMRHIX-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a building block used in research .


Synthesis Analysis

The synthesis of 4-Chlorofuro[2,3-d]pyrimidine involves several steps. One method involves the reaction of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction uses alcohol, ammonia water, water, and phosphorus oxychloride as solvents and active nickel as a catalyst .


Molecular Structure Analysis

The molecular structure of 4-Chlorofuro[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .


Chemical Reactions Analysis

4-Chlorofuro[2,3-d]pyrimidine undergoes various chemical reactions. For instance, it demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chlorofuro[2,3-d]pyrimidine is a yellow solid . It has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field: Pharmacology .
  • Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . One such method involves 4-HO-TEMPO-facilitated annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

  • Scientific Field: Oncology .
  • Summary of Application: Many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity . These pyrimidine derivatives exerted their anticancer potential through different action mechanisms .
  • Methods of Application: One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes: The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .
  • 4-Chlorofuro[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2O . It’s a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • This compound is often used in scientific research, particularly in the field of chemistry . However, the specific applications can vary greatly depending on the context of the research.
  • While I couldn’t find more specific applications, pyrimidine derivatives (which include 4-Chlorofuro[2,3-d]pyrimidine) are known to have a range of pharmacological effects, including anti-inflammatory and anticancer activities .
  • 4-Chlorofuro[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2O . It’s a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • This compound is often used in scientific research, particularly in the field of chemistry . However, the specific applications can vary greatly depending on the context of the research.
  • While I couldn’t find more specific applications, pyrimidine derivatives (which include 4-Chlorofuro[2,3-d]pyrimidine) are known to have a range of pharmacological effects, including anti-inflammatory and anticancer activities .

Safety And Hazards

Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapours/spray of 4-Chlorofuro[2,3-d]pyrimidine. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

4-Chlorofuro[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is currently available for purchase for research purposes .

properties

IUPAC Name

4-chlorofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNSCCBHMRHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659432
Record name 4-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorofuro[2,3-d]pyrimidine

CAS RN

918340-51-9
Record name 4-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Han, SJ Kaspersen, S Nervik, KG Nørsett… - European Journal of …, 2016 - Elsevier
Epidermal growth factor receptor inhibitors are of importance in cancer therapy and possibly in the management of pain. Herein, we report a structure-activity relationship study with 29 …
Number of citations: 29 www.sciencedirect.com

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